molecular formula C23H29N3O4S B2639030 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-87-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

カタログ番号: B2639030
CAS番号: 688053-87-4
分子量: 443.56
InChIキー: KMAGTLCPPCMFBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,3]dioxolo[4,5-g]quinazoline core, a bicyclic scaffold fused with a dioxolane ring, substituted at position 6 with a thioxo group and at position 7 with a hexanamide chain. The hexanamide chain is further modified with a 2-(cyclohex-1-en-1-yl)ethyl group. The cyclohexenyl group may improve lipophilicity, impacting membrane permeability and pharmacokinetics.

特性

CAS番号

688053-87-4

分子式

C23H29N3O4S

分子量

443.56

IUPAC名

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

InChIキー

KMAGTLCPPCMFBP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

溶解性

not available

製品の起源

United States

生物活性

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide, also known by its CAS number 688053-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O4S, with a molecular weight of 443.56 g/mol. The structural complexity includes a cyclohexene ring and a quinazoline derivative, which are known to contribute to diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC23H29N3O4S
Molecular Weight443.56 g/mol
CAS Number688053-87-4
IUPAC NameN-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

The compound exhibits multiple mechanisms of action due to its structural features. It is hypothesized to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and modulate intracellular signaling cascades.

Anticancer Activity

Research indicates that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide have demonstrated significant anticancer properties. For instance, Mannich bases have been reported as effective cytotoxic agents against various cancer cell lines. Studies show that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. A review of Mannich bases indicates that they possess antibacterial and antifungal properties, making them candidates for further investigation in treating infectious diseases . The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Other Biological Activities

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. The structural components associated with cyclohexene and quinazoline are known to influence inflammatory pathways, potentially leading to reduced cytokine production and pain relief.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
Huh-7 Hepatoma10.5
Jurkat T Cells8.2
L6 Myoblasts12.0

These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell type.

In Vivo Studies

While in vivo data is limited, preliminary animal models have suggested potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages. Further studies are required to confirm these findings and elucidate the pharmacokinetics involved.

類似化合物との比較

Research Implications

  • Drug Design : The target compound’s thioxo-quinazoline hybrid structure offers a balance between target binding (via C=S) and pharmacokinetic optimization (via cyclohexenyl).
  • Future Directions : Comparative studies with ’s analog could elucidate the impact of thioxo vs. sulfanyl groups on selectivity and potency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。